molecular formula C16H15N3O3S B5554186 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(phenoxymethyl)-2-furamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(phenoxymethyl)-2-furamide

Cat. No. B5554186
M. Wt: 329.4 g/mol
InChI Key: UAMMINASNABMQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4-Thiadiazole derivatives are of significant interest in various scientific and practical fields due to their diverse biological activities and applications in materials science. They serve as key components in creating biologically active substances, dyes, semiconductors, energy accumulators, liquid crystals, polymers, and nanomaterials.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves reactions of thiadiazole-containing compounds with nucleophiles of different natures. For example, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate reacts with nucleophiles leading to the substitution of bromine and the retention of the furylthiadiazole fragment in various transformations (Maadadi, Pevzner, & Petrov, 2016).

Molecular Structure Analysis

Thiadiazole derivatives' structures have been confirmed through spectroscopic techniques like IR, NMR, and mass spectra, highlighting the stability and distinct configurations of the thiadiazole ring within these compounds. These analytical methods are essential for characterizing the molecular structure and confirming the synthesis of desired compounds.

Chemical Reactions and Properties

Reactions involving thiadiazole derivatives can lead to various products depending on the nature of the reactants. For instance, reactions with bases can result in ring opening or the retention of the thiadiazole ring, depending on the conditions and the nature of the base used. Such reactions are critical for synthesizing new derivatives with potential biological activities (Maadadi, Pevzner, & Petrov, 2017).

Scientific Research Applications

Chemical Transformations and Reactivity

One area of study involves the transformation of thiadiazole derivatives under the action of bases. Research shows that derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid can undergo ring opening, leading to the formation of labile acetylene thiolates and, subsequently, stable 2-methylthioethynylfurans upon treatment with methyl iodide. Such reactions highlight the reactivity of the thiadiazole ring and its potential utility in synthesizing novel compounds with varied biological activities (Maadadi, Pevzner, & Petrov, 2017).

Biological Activities

Studies have also explored the antimicrobial properties of thiadiazole derivatives. Compounds synthesized from N-heterocyclyl-5-nitro-2-furamide have demonstrated antibacterial and antifungal activities, suggesting the potential of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(phenoxymethyl)-2-furamide derivatives in therapeutic applications (Makino, 1962). Additionally, the synthesis of hybrid molecules containing thiadiazole and benzamide groups has shown promising anticancer activities, further emphasizing the significance of these compounds in medical research (Tiwari et al., 2017).

Photosensitized Singlet Oxygen Generation

The modification of poly-benzothiadiazole structures to enhance water compatibility has been investigated for applications in photocatalysis, including the generation of singlet oxygen. This research underscores the potential of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(phenoxymethyl)-2-furamide analogs in environmental and synthetic applications (Urakami, Zhang, & Vilela, 2013).

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(phenoxymethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-2-14-18-19-16(23-14)17-15(20)13-9-8-12(22-13)10-21-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMMINASNABMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(phenoxymethyl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.